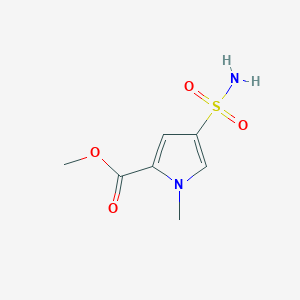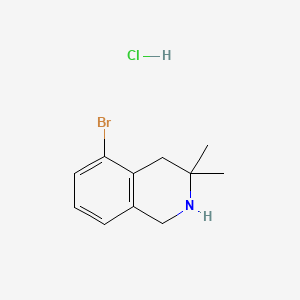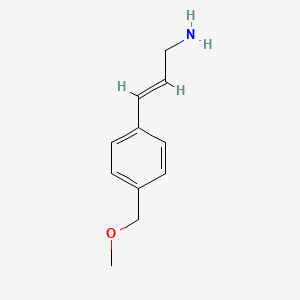
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of the aldehyde to form the desired product through a condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation and neurodegeneration . This inhibition can lead to reduced expression of inflammatory markers and protection against dopaminergic cell loss .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar methoxyphenyl structure but differs in its functional groups and overall reactivity.
methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Another compound with a methoxyphenyl group, used in different synthetic applications.
Uniqueness
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7H,8-9,12H2,1H3/b3-2+ |
InChI Key |
XJCLKGDFOITSKQ-NSCUHMNNSA-N |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C/CN |
Canonical SMILES |
COCC1=CC=C(C=C1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



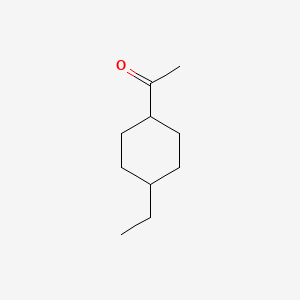
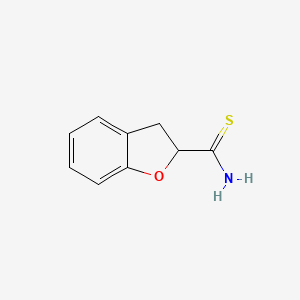
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
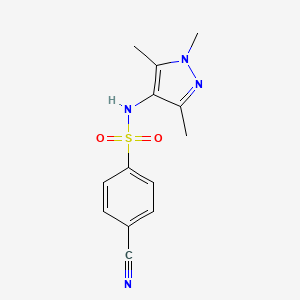

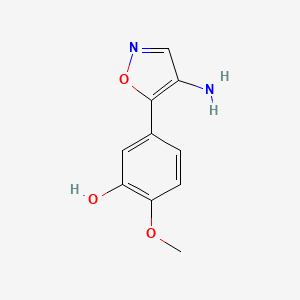
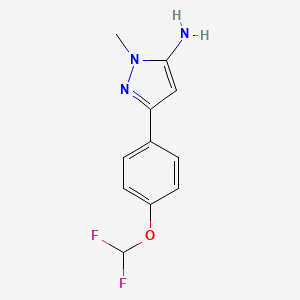

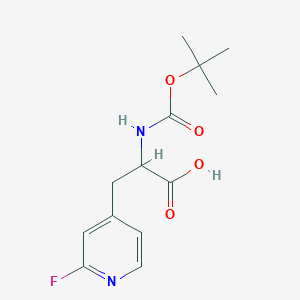
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
